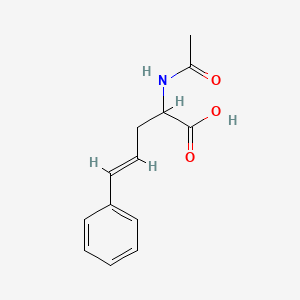![molecular formula C10H18N2O3 B1469294 1-[(ジエチルカルバモイル)メチル]アゼチジン-3-カルボン酸 CAS No. 1343966-35-7](/img/structure/B1469294.png)
1-[(ジエチルカルバモイル)メチル]アゼチジン-3-カルボン酸
説明
1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アザスピロ[3.4]オクタンの合成
1-[(ジエチルカルバモイル)メチル]アゼチジン-3-カルボン酸: は、潜在的な生物学的活性を持つ医薬品化学における興味深い化合物であるアザスピロ[3.4]オクタンの合成における構成要素として役立ちます 。カレラグループは、LDA(リチウムジイソプロピルアミド)の存在下、3位でのエノール化によるこの基質の官能化方法を開発しました。
ペプチド合成
この化合物は、ペプチド合成にも使用されます。 アゼチジン環は、ペプチド鎖に剛性をもたらし、ペプチドの全体的な構造と機能に影響を与える可能性のある、拘束されたアミノ酸類似体として作用することができます 。
PROTAC開発
標的タンパク質分解の分野では、「1-[(ジエチルカルバモイル)メチル]アゼチジン-3-カルボン酸」は、PROTAC(プロテオリシス標的キメラ)の開発における剛性リンカーとして使用されます。 これらの分子は、特定のタンパク質をE3ユビキチンリガーゼに募集し、タンパク質の分解につながります 。
化学コンジュゲート
この化合物の構造は、化学コンジュゲートを作成するのに適しています。 これは、さまざまな官能基または分子を連結するために使用でき、これは医薬品開発や新規治療法の開発において重要です 。
農薬研究
「1-[(ジエチルカルバモイル)メチル]アゼチジン-3-カルボン酸」を含むアゼチジン誘導体は、農薬研究において価値があります。 これらは、除草剤または殺虫剤として潜在的な化合物合成に使用でき、新しい農業製品の開発に貢献します 。
作用機序
Target of Action
“1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid” belongs to the class of azetidines . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry
Mode of Action
Azetidines in general have unique reactivity due to their considerable ring strain .
生化学分析
Biochemical Properties
1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in peptide synthesis due to its structural similarity to amino acids . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s unique azetidine ring structure contributes to its reactivity and stability, making it a valuable tool in biochemical research .
Cellular Effects
1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can be incorporated into peptide chains during synthesis, affecting the overall composition and function of the resulting peptides . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to particular cellular compartments, influencing its accumulation and activity . These transport and distribution mechanisms are important for understanding how this compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression
特性
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-12(4-2)9(13)7-11-5-8(6-11)10(14)15/h8H,3-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOSQXGZTLDZPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



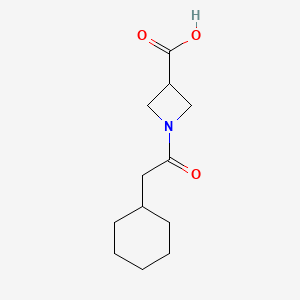
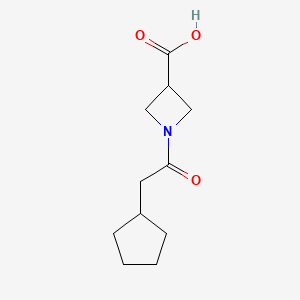
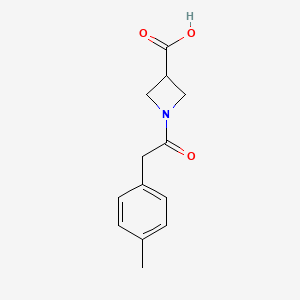
![1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469216.png)
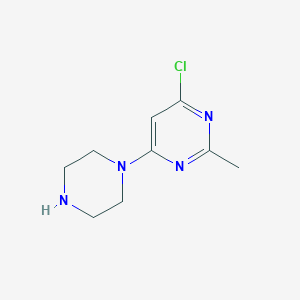

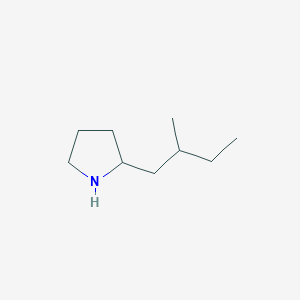
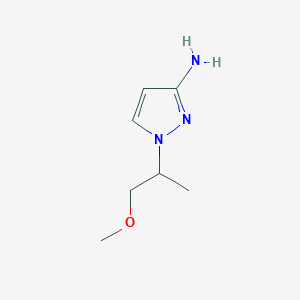


![(Prop-2-yn-1-yl)[1-(pyrazin-2-yl)ethyl]amine](/img/structure/B1469230.png)
